Desloratadine impurity 7

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

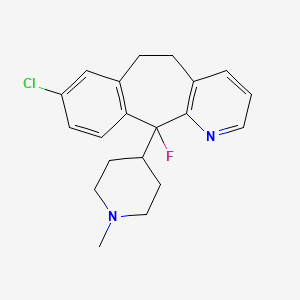

Desloratadine impurity 7 is a degradation product of desloratadine, a second-generation tricyclic antihistamine. Desloratadine is commonly used to treat allergic rhinitis and chronic idiopathic urticaria. Impurities such as this compound can arise during the manufacturing process or through the degradation of the active pharmaceutical ingredient over time.

Preparation Methods

Synthetic Routes and Reaction Conditions: The preparation of desloratadine impurity 7 involves specific synthetic routes and reaction conditions. One method includes the dissolution of loratadine in an alcohol solvent under nitrogen protection, followed by the addition of potassium hydroxide and heating to initiate a reflux reaction. The reaction temperature is controlled within a gradient of 70-100°C until the complete reaction of loratadine . The resulting solution is then subjected to extraction, crystallization, and purification processes to isolate desloratadine and its impurities .

Industrial Production Methods: Industrial production methods for this compound involve similar steps but on a larger scale. The process includes the use of mixed solvents such as acetone and tetrahydrofuran for purification, followed by water washing and constant-temperature drying to ensure the purity of the desloratadine crystal body .

Chemical Reactions Analysis

Types of Reactions: Desloratadine impurity 7 undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for understanding the stability and degradation pathways of the compound.

Common Reagents and Conditions: Common reagents used in the reactions involving this compound include oxidizing agents, reducing agents, and nucleophiles. The conditions for these reactions typically involve controlled temperatures, specific pH levels, and the presence of catalysts to facilitate the reactions .

Major Products Formed: The major products formed from the reactions of this compound depend on the type of reaction. For example, oxidation reactions may produce hydroxylated metabolites, while substitution reactions may result in the formation of various substituted derivatives .

Scientific Research Applications

Desloratadine impurity 7 has several scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry. In chemistry, it is used to study the degradation pathways and stability of desloratadine. In biology and medicine, it helps in understanding the pharmacokinetics and tissue distribution of desloratadine and its metabolites . Additionally, it is used in the pharmaceutical industry to ensure the quality and safety of desloratadine-containing products .

Mechanism of Action

The mechanism of action of desloratadine impurity 7 is related to its parent compound, desloratadine. Desloratadine acts as a selective H1-receptor antagonist, blocking the action of histamine and providing relief from allergic symptoms . The impurity itself may not have significant pharmacological activity but is important for understanding the overall stability and efficacy of desloratadine formulations .

Comparison with Similar Compounds

Desloratadine impurity 7 can be compared with other impurities and degradation products of desloratadine, such as hydroxylated metabolites (6-hydroxy desloratadine, 5-hydroxy desloratadine, and 3-hydroxy desloratadine) . These compounds share similar degradation pathways but differ in their chemical structures and pharmacological activities. This compound is unique in its specific formation conditions and its role in the overall stability profile of desloratadine .

Conclusion

This compound is a significant degradation product of desloratadine, with important implications for the stability, safety, and efficacy of desloratadine-containing products. Understanding its preparation methods, chemical reactions, and scientific research applications is crucial for ensuring the quality of pharmaceutical formulations.

Properties

IUPAC Name |

13-chloro-2-fluoro-2-(1-methylpiperidin-4-yl)-4-azatricyclo[9.4.0.03,8]pentadeca-1(11),3(8),4,6,12,14-hexaene |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H22ClFN2/c1-24-11-8-16(9-12-24)20(22)18-7-6-17(21)13-15(18)5-4-14-3-2-10-23-19(14)20/h2-3,6-7,10,13,16H,4-5,8-9,11-12H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IJBTXWXMLWHVCI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCC(CC1)C2(C3=C(CCC4=C2N=CC=C4)C=C(C=C3)Cl)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H22ClFN2 |

Source

|

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

344.9 g/mol |

Source

|

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(1R)-1-[4-(Difluoromethyl)phenyl]propylamine](/img/structure/B13049298.png)

![(3aR,4S,9bS)-6-methoxy-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline-4-carboxylic acid](/img/structure/B13049299.png)

![(1-Methyl-4,5,6,7-tetrahydro-1H-imidazo[4,5-C]pyridin-6-YL)methanol hcl](/img/structure/B13049321.png)

![(Z)-1-[(4-cyano-5-methyl-1,2-thiazol-3-yl)sulfonyl]-N-phenylmethanecarbohydrazonoylcyanide](/img/structure/B13049349.png)